REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:9][C:10]([F:11])([F:12])[F:13])[c:5]([I:8])[cH:6][cH:7]1.[CH2:14]([Li:15])[CH2:16][CH2:17][CH3:18].[CH2:31]1[O:32][CH2:33][CH2:34][CH2:35]1.[CH3:36][CH2:37][CH2:38][CH2:39][CH2:40][CH3:41].[CH:19](=[O:20])[N:21]1[CH2:22][CH2:23][O:24][CH2:25][CH2:26]1.[CH:27]([OH:28])([CH3:29])[CH3:30].[Cl:42][CH2:43][Cl:44].[OH2:45]>>[Br:1][c:2]1[cH:3][c:4]([O:9][C:10]([F:11])([F:12])[F:13])[c:5]([CH:19]=[O:20])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
FC(F)(F)Oc1cc(Br)ccc1I
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CN1CCOCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc(Br)cc1OC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |